Cas no 2228090-06-8 (methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate)

Methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate is a specialized organic compound featuring a furan ring substituted with a 2-methylcyclopropyl group and an aminoacetate ester moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and ester functional groups allows for versatile derivatization, enabling applications in peptidomimetics and heterocyclic chemistry. The methylcyclopropyl substituent enhances steric and electronic properties, potentially improving selectivity in target interactions. Its well-defined molecular architecture supports precise modifications, facilitating the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal stability and performance in synthetic workflows.
methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate structure
2228090-06-8 structure
商品名:methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate
CAS番号:2228090-06-8
MF:C11H15NO3
メガワット:209.241703271866
CID:6200335
PubChem ID:165611952

methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate
    • EN300-1731298
    • 2228090-06-8
    • methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
    • インチ: 1S/C11H15NO3/c1-6-5-7(6)8-3-4-9(15-8)10(12)11(13)14-2/h3-4,6-7,10H,5,12H2,1-2H3
    • InChIKey: BBLCGRQZQAFBFG-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(C(=O)OC)N)=CC=C1C1CC1C

計算された属性

  • せいみつぶんしりょう: 209.10519334g/mol
  • どういたいしつりょう: 209.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1731298-0.05g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
0.05g
$972.0 2023-09-20
Enamine
EN300-1731298-0.1g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
0.1g
$1019.0 2023-09-20
Enamine
EN300-1731298-5.0g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
5g
$3355.0 2023-06-04
Enamine
EN300-1731298-5g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
5g
$3355.0 2023-09-20
Enamine
EN300-1731298-0.5g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
0.5g
$1111.0 2023-09-20
Enamine
EN300-1731298-1g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
1g
$1157.0 2023-09-20
Enamine
EN300-1731298-10.0g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
10g
$4974.0 2023-06-04
Enamine
EN300-1731298-1.0g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
1g
$1157.0 2023-06-04
Enamine
EN300-1731298-0.25g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
0.25g
$1065.0 2023-09-20
Enamine
EN300-1731298-2.5g
methyl 2-amino-2-[5-(2-methylcyclopropyl)furan-2-yl]acetate
2228090-06-8
2.5g
$2268.0 2023-09-20

methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate 関連文献

methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetateに関する追加情報

Professional Introduction to Methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate (CAS No. 2228090-06-8)

Methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate, identified by the CAS number 2228090-06-8, is a compound of significant interest in the field of chemical and biomedical research. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable subject for further investigation in various scientific disciplines.

The molecular structure of methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate incorporates several key functional groups that contribute to its unique chemical behavior. The presence of an amino group (-NH₂) and an acetic acid ester (-COOCH₃) at the 2-position of the furan ring suggests potential roles in hydrogen bonding, solubility, and reactivity. Additionally, the substitution of a methylcyclopropyl group at the 5-position introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets.

In recent years, there has been growing interest in furan-based derivatives due to their diverse pharmacological activities. Studies have shown that compounds containing furan moieties can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate may contribute to its potential therapeutic applications by modulating its binding affinity and metabolic stability.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of an amino group and an ester functionality provides multiple sites for further chemical modification, allowing researchers to design derivatives with tailored properties. This flexibility is particularly valuable in drug discovery, where the ability to fine-tune molecular structure is crucial for optimizing biological activity.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological behavior of small molecules like methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate. Molecular docking studies have been used to explore its potential interactions with various protein targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts, allowing for a more comprehensive understanding of the compound's pharmacological profile.

The synthesis of methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate presents both challenges and opportunities for synthetic chemists. The presence of multiple stereocenters requires careful planning to ensure high enantiomeric purity, which is often critical for biological activity. However, recent developments in asymmetric synthesis have provided new tools for constructing complex molecules with high precision.

In conclusion, methyl 2-amino-2-5-(2-methylcyclopropyl)furan-2-ylacetate represents a promising candidate for further exploration in chemical and biomedical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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